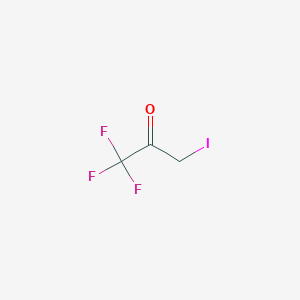

1,1,1-Trifluoro-3-iodopropan-2-one

Description

BenchChem offers high-quality 1,1,1-Trifluoro-3-iodopropan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,1-Trifluoro-3-iodopropan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1,1,1-trifluoro-3-iodopropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F3IO/c4-3(5,6)2(8)1-7/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUZDFTLSPONZBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F3IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80436782 | |

| Record name | 1,1,1-Trifluoro-3-iodopropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142921-30-0 | |

| Record name | 1,1,1-Trifluoro-3-iodopropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

synthesis of 1,1,1-trifluoro-3-iodopropan-2-one

An In-Depth Technical Guide to the Synthesis of 1,1,1-Trifluoro-3-iodopropan-2-one

Abstract

This guide provides a comprehensive overview of a reliable synthetic pathway to 1,1,1-trifluoro-3-iodopropan-2-one, a valuable fluorinated building block for chemical synthesis. The core of this methodology is a high-yielding halogen exchange (Finkelstein) reaction, starting from the more accessible 1,1,1-trifluoro-3-bromopropan-2-one precursor. We will delve into the mechanistic underpinnings, provide a detailed, step-by-step experimental protocol, discuss methods for characterization, and outline essential safety precautions. This document is intended for researchers and professionals in organic synthesis, drug development, and materials science who require a practical and scientifically grounded approach to accessing this versatile reagent.

Introduction and Strategic Rationale

1,1,1-Trifluoro-3-iodopropan-2-one (CF₃C(O)CH₂I) is a trifunctional synthetic intermediate of significant interest. Its structure incorporates three key motifs:

-

A trifluoromethyl (CF₃) group , which can enhance metabolic stability, lipophilicity, and binding affinity when incorporated into bioactive molecules.[1]

-

A ketone carbonyl group , which serves as a handle for a wide array of transformations such as reductions, additions, and condensations.

-

An iodomethyl group , which contains a highly reactive carbon-iodine bond, making it an excellent electrophile for nucleophilic substitution and a precursor for organometallic coupling reactions.

Direct iodination of 1,1,1-trifluoroacetone is a possible synthetic route, often proceeding through an acid-catalyzed enol intermediate.[2] However, controlling the reaction to prevent side products can be challenging. A more robust and widely applicable strategy involves a two-step process: the synthesis of a stable, brominated precursor followed by a highly efficient halogen exchange reaction. This approach, centered on the Finkelstein reaction, offers superior control and typically results in higher purity of the final product.[3] The Finkelstein reaction is an equilibrium process where a haloalkane is treated with an alkali metal iodide. The reaction is driven to completion by the precipitation of the insoluble alkali metal halide (e.g., NaCl or NaBr) in a suitable solvent like acetone.[3]

Overall Synthetic Workflow

The synthesis is best approached as a two-stage process. First, the readily available starting material, 1,1,1-trifluoroacetone, is brominated at the alpha-position to yield 1,1,1-trifluoro-3-bromopropan-2-one. This stable intermediate is then converted to the target iodide via a Finkelstein reaction.

Detailed Experimental Protocol: Finkelstein Reaction

This protocol details the conversion of 1,1,1-trifluoro-3-bromopropan-2-one to the target iodo-compound. The synthesis of the bromo-precursor from 1,1,1-trifluoroacetone is a standard alpha-bromination of a ketone and should be performed using established literature methods.

3.1. Reagents and Materials

| Reagent | CAS No. | Molar Mass ( g/mol ) | Density (g/mL) | Notes |

| 1,1,1-Trifluoro-3-bromopropan-2-one | 431-35-6 | 190.95 | ~1.8-1.9 | Precursor, likely a lachrymator. Handle in fume hood.[4] |

| Sodium Iodide (NaI) | 7681-82-5 | 149.89 | 3.67 | Anhydrous grade is essential. Dry before use. |

| Acetone (CH₃COCH₃) | 67-64-1 | 58.08 | 0.784 | Anhydrous, reagent grade. |

| Diethyl Ether (Et₂O) | 60-29-7 | 74.12 | 0.713 | For extraction. |

| Sodium Thiosulfate (Na₂S₂O₃) | 7772-98-7 | 158.11 | 1.667 | For aqueous wash (5% w/v solution). |

| Brine (Saturated NaCl solution) | N/A | N/A | ~1.2 | For aqueous wash. |

| Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | 2.66 | Anhydrous, for drying organic phase. |

3.2. Step-by-Step Procedure

-

Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried to prevent moisture contamination.

-

Reagent Charging: To the flask, add anhydrous sodium iodide (1.2 equivalents) and 100 mL of anhydrous acetone. Stir the suspension for 10 minutes to dissolve most of the NaI.

-

Substrate Addition: In a fume hood, carefully add 1,1,1-trifluoro-3-bromopropan-2-one (1.0 equivalent) to the flask via a dropping funnel or syringe. The bromo-precursor is a hazardous substance and should be handled with appropriate personal protective equipment (PPE).[4]

-

Reaction: Heat the mixture to a gentle reflux (approx. 56°C) with continuous stirring. A fine white precipitate of sodium bromide (NaBr) should begin to form, indicating the progression of the reaction.[3]

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

-

Work-up - Quenching and Extraction:

-

Cool the reaction mixture to room temperature.

-

Remove the acetone under reduced pressure using a rotary evaporator.

-

To the resulting slurry, add 100 mL of diethyl ether and 100 mL of deionized water. Stir vigorously.

-

Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers.

-

Wash the organic layer sequentially with 50 mL of 5% sodium thiosulfate solution (to remove any residual iodine), 50 mL of water, and finally 50 mL of brine.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 1,1,1-trifluoro-3-iodopropan-2-one.

-

Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to afford the final product as a clear liquid, which may be light-sensitive.[5]

Mechanism and Scientific Rationale

The core of this synthesis is the Finkelstein reaction, a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction.

Causality Behind Experimental Choices:

-

Nucleophile: The iodide ion (I⁻) is an excellent nucleophile, stronger than bromide (Br⁻) in polar aprotic solvents like acetone.[3]

-

Solvent: Acetone is the ideal solvent because it readily dissolves sodium iodide but not sodium bromide or sodium chloride. This solubility difference is critical; as NaBr precipitates from the solution, Le Châtelier's principle dictates that the reaction equilibrium is driven towards the products, ensuring a high conversion rate.[3]

-

Electron-Withdrawing Effect: The potent electron-withdrawing nature of the adjacent trifluoromethyl group increases the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack by the iodide ion.

Characterization and Purity Analysis

Structural confirmation of the final product is achieved through standard spectroscopic techniques. The following data are predicted based on analogous structures.[6]

| Technique | Expected Observations |

| ¹H NMR (CDCl₃) | A singlet at approximately δ 3.8-4.2 ppm corresponding to the two protons of the -CH₂I group. |

| ¹³C NMR (CDCl₃) | Three distinct signals expected: a quartet for the -CF₃ carbon (due to C-F coupling), a signal for the carbonyl carbon (C=O) around δ 190-200 ppm, and a signal for the -CH₂I carbon near δ 0-10 ppm. |

| ¹⁹F NMR (CDCl₃) | A singlet at approximately δ -75 to -80 ppm (relative to CFCl₃) corresponding to the -CF₃ group. |

| IR Spectroscopy | Strong C=O stretching absorption around 1730-1750 cm⁻¹. Strong C-F stretching absorptions in the 1100-1300 cm⁻¹ region. |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺). Characteristic fragment ions corresponding to the loss of •I (M-127), •CF₃ (M-69), and the C(O)CH₂I moiety. |

Safety Precautions

All synthesis and handling operations must be conducted in a well-ventilated chemical fume hood by trained personnel.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves.[7]

-

Reagent Hazards:

-

1,1,1-Trifluoroacetone and its halogenated derivatives (bromo- and iodo-) are volatile, flammable, and potent lachrymators (tear-inducing agents).[8][9] They are also skin and respiratory irritants.[4][10] Avoid inhalation of vapors and direct contact with skin and eyes.

-

Acetone is highly flammable. Ensure there are no open flames or spark sources in the vicinity.[2]

-

-

Reaction Hazards: The reaction should be conducted with care. Although not highly exothermic, heating should be controlled with a proper heating mantle and temperature probe.

-

Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in a designated container.[4]

References

- Chem-Impex. (n.d.). 1,1,1-Trifluoro-3-iodopropane.

- Sigma-Aldrich. (n.d.). 1,1,1-Trifluoro-3-iodopropane 97%.

- Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 3-Bromo-1,1,1-trifluoroacetone.

- Fisher Scientific. (2012, March 23). Safety Data Sheet: 1,1,1-Trifluoroacetone.

- Santa Cruz Biotechnology. (n.d.). 1,1,1-Trifluoroacetone Safety Data Sheet.

- TCI Chemicals. (n.d.). Safety Data Sheet: 1,1,1-Trifluoro-2-iodoethane.

- Thermo Fisher Scientific. (2012, March 23). Safety Data Sheet: 1,1,1-Trifluoroacetone.

- Wikipedia. (n.d.). Trifluoroacetone.

- BenchChem. (n.d.). Spectroscopic Analysis for Structural Confirmation of 1,1,2,2-Tetrafluoro-3-iodopropane Derivatives: A Comparative Guide.

- BenchChem. (n.d.). The Role of 1,1,2,2-Tetrafluoro-3-iodopropane in Pharmaceutical Synthesis: An Emerging Building Block.

- Organic & Biomolecular Chemistry. (n.d.). Straightforward synthesis of 1-alkyl-2-(trifluoromethyl)aziridines starting from 1,1,1-trifluoroacetone.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 8).

- PubChem. (n.d.). 1,1,1-Trifluoro-3-iodopropane.

- Google Patents. (n.d.). US7002043B2 - Process for producing 1,1,1-trifluoroacetone.

- PrepChem.com. (n.d.). Preparation of ethyl trifluoroacetate.

- ChemBK. (2024, April 10). 1,1,1-TRIFLUORO-3-IODOPROPANE.

- Semantic Scholar. (n.d.). Trifluoroacetic anhydride-sodium iodide reagent. Nature and applications.

- Sigma-Aldrich. (n.d.). 1,1,1-Trifluoro-3-iodopropane 97%.

- Santa Cruz Biotechnology. (n.d.). 1,1,1-Trifluoro-3-iodopropane.

- BenchChem. (n.d.). Technical Support Center: Synthesis of 1,1,2,2-Tetrafluoro-3-iodopropane.

- Google Patents. (n.d.). WO2020041654A1 - Processes for producing trifluoroiodomethane and trifluoroacetyl iodide.

- Google Patents. (n.d.). CN101397249A - Preparation method of ethyl trifluoroacetate.

- ResearchGate. (2026, March 2). Trifluoroacetic anhydride-sodium iodide reagent. Nature and applications.

- Google Patents. (n.d.). CN102992943B - Trifluoroiodomethane preparation method.

- Google Patents. (n.d.). US5962754A - Method for the preparation of 3-bromo-1,1,1-trifluoropropane.

- Chemia. (2022, September 21). A tried-and-true synthesis method, describing iodination reactions with halogen exchange (1).

- PubMed. (1995). The Trifluoroacetic Anhydride-Sodium Iodide System as a Reagent for Determination and Microdetermination of Nitroxide Radicals.

- Chemsrc. (2025, August 20). 1,1,1-Trifluoro-3-iodopropane.

- The Iodination Of Acetone. (n.d.).

- Google Patents. (n.d.). EP1044959A2 - Process for preparing a 1,1,1-trifluoro-2-aminoalkane.

- Google Patents. (n.d.). EP0206953A1 - Process for the preparation of ethyl trifluoroacetoacetate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. cdn.juniata.edu [cdn.juniata.edu]

- 3. A tried-and-true synthesis method, describing iodination reactions with halogen exchange (1): Discussion series on bromination/iodination reactions 12 – Chemia [chemia.manac-inc.co.jp]

- 4. fishersci.com [fishersci.com]

- 5. chembk.com [chembk.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Chemical Properties of 1,1,1-Trifluoro-3-iodopropan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal and materials chemistry. The trifluoromethyl group, in particular, can profoundly alter a molecule's lipophilicity, metabolic stability, and binding affinity. 1,1,1-Trifluoro-3-iodopropan-2-one is an α-halo ketone that combines the influential trifluoromethyl group with a reactive iodinated α-carbon. This unique combination of functionalities makes it a potentially valuable, yet under-documented, building block for the synthesis of complex fluorinated molecules. This guide provides a comprehensive overview of its chemical properties, including a plausible synthetic route, predicted spectroscopic and physical characteristics, and expected reactivity, drawing upon established principles of organofluorine and carbonyl chemistry.

Plausible Synthesis of 1,1,1-Trifluoro-3-iodopropan-2-one

Conceptual Synthetic Pathway

The synthesis would proceed via the deprotonation of 1,1,1-trifluoroacetone to form a reactive enolate, which is then trapped by an electrophilic iodine source.

Caption: Plausible synthesis of 1,1,1-trifluoro-3-iodopropan-2-one.

Detailed Experimental Protocol (Proposed)

Objective: To synthesize 1,1,1-trifluoro-3-iodopropan-2-one via iodination of the lithium enolate of 1,1,1-trifluoroacetone.

Materials:

-

1,1,1-Trifluoroacetone (CF₃C(O)CH₃)

-

Diisopropylamine

-

n-Butyllithium (in hexanes)

-

Iodine (I₂) or N-Iodosuccinimide (NIS)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl Ether

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Enolate Formation:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

-

Add diisopropylamine to the cooled THF.

-

Slowly add n-butyllithium dropwise while maintaining the temperature at -78 °C. Stir for 30 minutes to generate lithium diisopropylamide (LDA).

-

In a separate flask, dissolve 1,1,1-trifluoroacetone in anhydrous THF.

-

Slowly add the 1,1,1-trifluoroacetone solution to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation. The strong electron-withdrawing effect of the trifluoromethyl group makes the α-protons acidic, facilitating enolate formation.

-

-

Iodination:

-

Dissolve the iodine source (I₂ or NIS) in anhydrous THF.

-

Add the iodine solution dropwise to the enolate solution at -78 °C. The reaction is typically rapid. Stir for an additional 1-2 hours at -78 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction by adding saturated aqueous NH₄Cl.

-

If iodine was used, add saturated aqueous Na₂S₂O₃ to quench any unreacted iodine.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel.

-

Spectroscopic and Physical Properties (Predicted)

As a specialized reagent, detailed experimental data for 1,1,1-trifluoro-3-iodopropan-2-one is scarce. However, its properties can be reliably predicted based on analogous compounds.

| Property | Predicted Value | Justification |

| Molecular Formula | C₃H₂F₃IO | Based on its structure. |

| Molecular Weight | 253.95 g/mol | Calculated from the atomic weights. |

| Appearance | Colorless to pale yellow liquid | Similar to other small α-halo ketones. May darken upon exposure to light due to the potential for iodine release. |

| Boiling Point | ~100-120 °C | Higher than 1,1,1-trifluoroacetone due to the heavier iodine atom and increased intermolecular forces. |

| Density | > 1.5 g/mL | The presence of both fluorine and iodine atoms will significantly increase the density compared to non-halogenated analogs. |

| Solubility | Soluble in common organic solvents (e.g., ethers, halogenated solvents, acetone). Insoluble in water. | Typical for a small, polar organic molecule. |

Predicted Spectroscopic Data

¹H NMR:

-

A singlet is expected for the -CH₂I protons. The chemical shift will be significantly downfield due to the deshielding effects of the adjacent carbonyl and iodine atom, likely in the range of δ 3.5 - 4.5 ppm .

¹³C NMR:

-

-CF₃: A quartet around δ 115-120 ppm with a large one-bond C-F coupling constant (¹JCF ≈ 290 Hz).

-

C=O: A quartet around δ 190-200 ppm with a smaller two-bond C-F coupling constant (²JCF ≈ 35 Hz).

-

-CH₂I: A signal significantly downfield for an sp³ carbon due to the iodine, likely in the range of δ 5-15 ppm .

¹⁹F NMR:

-

A singlet for the three equivalent fluorine atoms of the -CF₃ group is expected. The chemical shift would likely be in the range of δ -75 to -80 ppm (relative to CFCl₃).[1][2]

Infrared (IR) Spectroscopy:

-

C=O stretch: A strong absorption band in the region of 1720-1740 cm⁻¹ . The electronegative α-substituents (I and CF₃) will likely shift this to a higher frequency compared to a simple ketone.

-

C-F stretches: Strong, characteristic absorption bands in the region of 1100-1300 cm⁻¹ .

-

C-I stretch: A weaker absorption in the fingerprint region, typically around 500-600 cm⁻¹ .

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): A peak at m/z = 254.

-

Key Fragments:

-

[M - I]⁺ at m/z = 127 (loss of iodine radical).

-

[CF₃CO]⁺ at m/z = 97.

-

[CF₃]⁺ at m/z = 69.

-

[CH₂I]⁺ at m/z = 141.

-

Chemical Reactivity

The reactivity of 1,1,1-trifluoro-3-iodopropan-2-one is dominated by the presence of two electrophilic centers: the carbonyl carbon and the α-carbon bearing the iodine atom. The strong electron-withdrawing trifluoromethyl group further enhances the electrophilicity of both sites.

Reactions with Nucleophiles

1,1,1-Trifluoro-3-iodopropan-2-one is expected to be highly reactive towards a wide range of nucleophiles.

Sources

1,1,1-Trifluoro-3-iodopropan-2-one (TFIP): Reactivity, Mechanistic Pathways, and Synthetic Applications in Drug Development

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone for modulating lipophilicity, metabolic stability, and target binding affinity. Among the arsenal of fluorinated building blocks, 1,1,1-trifluoro-3-iodopropan-2-one (TFIP, CAS: 142921-30-0) stands out as an exceptionally potent electrophile and radical precursor. Unlike its chlorinated or brominated analogs, TFIP leverages the superior leaving-group ability and low reduction potential of the iodine atom. This technical guide provides an in-depth analysis of TFIP’s reactivity profiles, detailing both its classical SN2 electrophilic pathways and its modern applications in photoredox-catalyzed single-electron transfer (SET) reactions.

Chemical Identity & Physicochemical Profiling

TFIP ( CF3COCH2I ) is an α -iodo ketone flanked by a strongly electron-withdrawing trifluoromethyl group. This unique electronic push-pull system creates a highly polarized carbon-iodine bond.

-

Electrophilicity: The adjacent carbonyl and CF3 groups severely deplete electron density at the α -carbon, making it highly susceptible to nucleophilic attack.

-

Redox Properties: The C–I bond in TFIP has a significantly lower bond dissociation energy and a more favorable reduction potential compared to 1-bromo-1,1,1-trifluoroacetone. This makes TFIP an ideal candidate for mild, visible-light-mediated photoredox catalysis to generate the trifluoroacetonyl radical ( ∙CH2COCF3 ).

Mechanistic Reactivity Profiles

Electrophilic Alkylation (SN2 Pathway)

TFIP is predominantly used to install the trifluoroacetonyl motif onto nitrogen, oxygen, or sulfur nucleophiles. In drug development, the N-alkylation of heterocycles (e.g., pyrazoles, imidazoles) is a critical step for synthesizing complex pharmacophores. The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2). However, because the carbonyl carbon is also highly electrophilic, hard nucleophiles (like aqueous hydroxides) can attack the carbonyl, leading to hydrate formation or haloform-type degradation. Therefore, mild, non-nucleophilic bases in aprotic solvents are strictly required.

Workflow for the SN2 electrophilic alkylation of heterocycles using TFIP.

Photoredox-Catalyzed Radical Generation

Recent advancements in sustainable chemistry have repurposed halotrifluoroacetones as radical precursors. Under visible light irradiation, photocatalysts such as 4DPAIPN or fac−[Ir(ppy)3] undergo excitation. The excited state photocatalyst donates a single electron to TFIP. Due to the low reduction potential of the C–I bond, TFIP undergoes rapid mesolytic cleavage, expelling an iodide anion and generating the electrophilic trifluoroacetonyl radical 1.

This carbon-centered radical readily adds across electron-rich arenes 2, unactivated alkenes, and ynamides 3. The resulting radical adduct is then oxidized by the oxidized photocatalyst (regenerating the ground-state catalyst) to form a carbocation, which deprotonates to yield the α -aryl trifluoromethyl ketone 4.

Photoredox-catalyzed generation of the trifluoroacetonyl radical and arene arylation.

Experimental Methodologies (Self-Validating Protocols)

As a Senior Application Scientist, it is critical to design protocols that inherently validate their own progression. The following workflows are engineered to prevent side reactions (e.g., over-alkylation, oxidative quenching).

Protocol A: N-Alkylation of Pyrazole Derivatives

Causality Note: TFIP is highly reactive. Addition must be done at 0 °C to prevent exothermic runaway and poly-alkylation. Potassium carbonate ( K2CO3 ) is chosen over NaOH to prevent base-catalyzed haloform degradation of the trifluoromethyl ketone.

-

Preparation: In an oven-dried 50 mL round-bottom flask under an argon atmosphere, dissolve the pyrazole derivative (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL).

-

Deprotonation: Add finely powdered anhydrous K2CO3 (2.0 mmol). Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation. Validation step: The solution may become slightly opaque/yellow, indicating anion formation.

-

Electrophilic Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Dissolve TFIP (1.1 mmol) in 2 mL of anhydrous DMF and add it dropwise over 10 minutes.

-

Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexanes/EtOAc 3:1). Validation step: Complete consumption of the starting pyrazole spot confirms reaction completion.

-

Workup: Quench the reaction by pouring it into 30 mL of ice-cold distilled water. Extract with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with brine ( 3×20 mL) to remove DMF, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

Protocol B: Photoredox-Catalyzed α -Arylation of Electron-Rich Arenes

Causality Note: The solvent must be rigorously degassed. Molecular oxygen is a triplet diradical that will quench the excited photocatalyst and react with the trifluoroacetonyl radical to form peroxides.

-

Reagent Assembly: To a 10 mL Schlenk tube equipped with a magnetic stir bar, add the electron-rich arene (e.g., 1,3,5-trimethoxybenzene, 0.5 mmol), TFIP (0.75 mmol), and the photocatalyst 4DPAIPN (2 mol%).

-

Degassing: Add 5 mL of anhydrous acetonitrile ( CH3CN ). Seal the tube with a rubber septum and degas the mixture via the "freeze-pump-thaw" method (3 cycles) or by bubbling argon through the solution for 15 minutes.

-

Irradiation: Place the Schlenk tube in a photoreactor equipped with 470 nm blue LEDs. Stir the mixture at room temperature under irradiation for 12 hours. Validation step: The solution will maintain the characteristic color of the photocatalyst; any bleaching indicates catalyst degradation.

-

Isolation: Remove the solvent under reduced pressure. Purify the crude residue directly via silica gel flash chromatography to isolate the α -aryl trifluoromethyl ketone.

Quantitative Data Presentation

The choice of the halogen atom in halotrifluoroacetones dictates the reaction paradigm. TFIP is the premier choice for mild radical generation and rapid electrophilic trapping compared to its chloro- and bromo- counterparts 5.

| Property / Reactivity Metric | 1-Chloro-1,1,1-trifluoroacetone | 1-Bromo-1,1,1-trifluoroacetone | 1,1,1-Trifluoro-3-iodopropan-2-one (TFIP) |

| Leaving Group Ability | Moderate | Good | Excellent |

| C–X Bond Dissociation Energy | ~80 kcal/mol | ~68 kcal/mol | ~53 kcal/mol |

| Reduction Potential ( Ered ) | <−1.0 V | −0.30 V | >−0.20 V (Highly Favorable) |

| Primary Synthetic Utility | Gas-phase hydrogenolysis | High-energy photoredox | Mild SET & Rapid SN2 Alkylation |

| Reaction Temperature (SN2) | Reflux required | Room Temperature | 0 °C to Room Temperature |

Sources

- 1. boris-portal.unibe.ch [boris-portal.unibe.ch]

- 2. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Photocatalytic arylation of carbonyl compounds: advancements toward sustainability - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. US7002043B2 - Process for producing 1,1,1-trifluoroacetone - Google Patents [patents.google.com]

Spectroscopic Profiling of 1,1,1-Trifluoro-3-iodopropan-2-one: An In-Depth Technical Guide

Executive Summary

The structural elucidation of highly functionalized haloketones requires a multi-modal spectroscopic approach. 1,1,1-Trifluoro-3-iodopropan-2-one (CAS: 142921-30-0), a powerful electrophilic building block in medicinal chemistry, presents unique spectroscopic signatures driven by the competing electronic effects of its trifluoromethyl (–CF₃) group, carbonyl (C=O) core, and heavy iodine atom.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data tabulation. Here, we deconstruct the quantum mechanical and physical chemistry principles—the causality—behind the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data of this compound. Furthermore, we establish self-validating experimental protocols to ensure absolute data integrity during structural characterization.

Nuclear Magnetic Resonance (NMR) Profiling

The NMR profile of 1,1,1-trifluoro-3-iodopropan-2-one is defined by extreme chemical shift dispersion caused by the inductive pull of the –CF₃ group and the relativistic shielding of the iodine atom.

Causality in Chemical Shifts

-

¹H NMR: The isolated methylene (–CH₂–) protons are highly deshielded. The adjacent carbonyl group withdraws electron density via resonance and inductive effects, while the electronegative –CF₃ group propagates a strong −I effect through the carbon skeleton. Consequently, the protons resonate significantly downfield at ~3.95 ppm . Because of through-bond scalar coupling with the three fluorine atoms, this signal resolves into a fine quartet ( 4JHF≈1.2 Hz) .

-

¹³C NMR: The most fascinating feature is the methylene carbon attached to the iodine. Despite the proximity of the electron-withdrawing carbonyl, this carbon appears highly shielded at ~1.5 ppm . This is due to the "heavy atom effect" of iodine—a relativistic phenomenon where the large electron cloud of iodine induces a strong diamagnetic shielding current, pushing the carbon signal upfield . Conversely, the carbonyl carbon is split into a quartet ( 2JCF≈36 Hz) at ~182.0 ppm due to direct coupling with the –CF₃ group.

-

¹⁹F NMR: The three equivalent fluorine atoms resonate as a distinct triplet (due to 4JHF coupling with the –CH₂– protons) at -76.5 ppm , characteristic of a trifluoroacetyl moiety.

Quantitative NMR Data Summary

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | 3.95 | Quartet (q) | 4JHF=1.2 | –CH₂–I |

| ¹³C | 182.0 | Quartet (q) | 2JCF=36.0 | C=O |

| ¹³C | 115.5 | Quartet (q) | 1JCF=288.0 | –CF₃ |

| ¹³C | 1.5 | Singlet (s) | N/A | –CH₂–I |

| ¹⁹F | -76.5 | Triplet (t) | 4JHF=1.2 | –CF₃ |

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides immediate confirmation of the trifluoroacetyl framework by probing the vibrational force constants of the molecule.

Inductive Effects on the Carbonyl Force Constant

In a standard aliphatic ketone, the C=O stretching frequency ( νC=O ) typically occurs near 1715 cm⁻¹. However, in 1,1,1-trifluoro-3-iodopropan-2-one, the highly electronegative –CF₃ group exerts a powerful electron-withdrawing effect along the σ -bond framework. This reduces the polarity of the C=O bond, thereby increasing its double-bond character and force constant ( k ). According to Hooke's Law, a higher force constant directly translates to a higher vibrational frequency, shifting the carbonyl stretch to 1755–1765 cm⁻¹ .

Quantitative IR Data Summary

| Wavenumber (cm⁻¹) | Intensity | Peak Shape | Vibrational Assignment |

| 2960, 3010 | Weak | Sharp | C–H stretch (aliphatic methylene) |

| 1760 | Very Strong | Sharp | C=O stretch (shifted via –CF₃ effect) |

| 1220, 1160 | Strong | Broad | C–F stretch (asymmetric & symmetric) |

| 530 | Medium | Sharp | C–I stretch |

Electron Ionization Mass Spectrometry (EI-MS)

Under standard 70 eV Electron Ionization (EI), the molecule undergoes rapid, predictable fragmentation. The high energy of the electron beam ensures that the molecular ion (M +∙ , m/z 238) is highly unstable and rarely observed intact.

Fragmentation Pathways & Mechanistic Logic

Because the molecule lacks a γ -hydrogen, the classic McLafferty rearrangement is impossible. Instead, fragmentation is entirely dominated by α -cleavage and heterolytic bond fission .

-

α -Cleavage: The radical cation localized on the carbonyl oxygen induces cleavage of the adjacent C–C bonds. Expulsion of the iodomethyl radical ( ⋅ CH₂I) yields the highly resonance-stabilized trifluoroacetyl cation (CF₃CO⁺, m/z 97), which serves as the base peak.

-

Decarbonylation: The m/z 97 ion readily loses neutral carbon monoxide (CO) to form the trifluoromethyl cation (CF₃⁺, m/z 69).

-

Heterolytic Fission: Cleavage of the weak C–I bond yields the iodine cation (I⁺, m/z 127) and the corresponding [M - I]⁺ fragment (m/z 111).

Figure 1: Primary EI-MS fragmentation pathways for 1,1,1-trifluoro-3-iodopropan-2-one.

Quantitative MS Data Summary

| m/z Ratio | Relative Abundance | Fragment Identity | Mechanistic Origin |

| 97 | 100% (Base Peak) | [CF₃CO]⁺ | α -cleavage (loss of ⋅ CH₂I) |

| 69 | ~85% | [CF₃]⁺ | Decarbonylation of m/z 97 |

| 141 | ~40% | [CH₂I]⁺ | α -cleavage (loss of ⋅ CF₃CO) |

| 127 | ~25% | [I]⁺ | Heterolytic C–I cleavage |

| 111 | ~15% | [CF₃COCH₂]⁺ | Loss of iodine radical (I ⋅ ) |

| 238 | < 1% | [M] +∙ | Intact molecular ion |

Self-Validating Experimental Protocols

To ensure data trustworthiness, protocols must be designed as closed-loop systems where the instrument calibrates and validates its own output during the run.

Figure 2: Multi-modal spectroscopic workflow for structural validation.

NMR Protocol (Self-Referencing)

-

Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ provides a deuterium lock signal to stabilize the magnetic field, while TMS acts as an internal zero-point reference.

-

Acquisition:

-

¹H: Acquire using a 30° pulse angle, 2-second relaxation delay, and 16 scans. Validation: Ensure the TMS singlet is perfectly calibrated to 0.00 ppm.

-

¹³C{¹H}: Acquire with broadband proton decoupling, using a 2-second relaxation delay and 1024 scans. Validation: Verify the CDCl₃ solvent triplet is centered exactly at 77.16 ppm.

-

¹⁹F: Acquire using a dedicated fluorocarbon-free probe to prevent background interference. Reference to internal CFCl₃ (0.00 ppm).

-

FT-IR Protocol (Background Subtraction)

-

Crystal Preparation: Clean the Diamond Attenuated Total Reflectance (ATR) crystal with LC-MS grade isopropanol. Allow to dry completely.

-

Self-Validation Step: Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) of the empty crystal. Causality: This captures ambient atmospheric H₂O and CO₂. The software will automatically subtract this from the sample run, ensuring the final spectrum is exclusively derived from the analyte.

-

Acquisition: Deposit 1–2 drops of the neat liquid sample onto the ATR crystal. Acquire 32 scans and apply an ATR-correction algorithm to normalize peak intensities relative to transmission data.

GC-MS Protocol (Standardized Tuning)

-

Self-Validation Step: Perform a daily hardware tune using Perfluorotributylamine (PFTBA). Causality: Validating that the m/z 69, 219, and 502 peaks are present at the correct relative abundances ensures absolute mass axis calibration and detector sensitivity across the required mass range .

-

Chromatography: Inject 1 µL of a diluted sample (1 mg/mL in hexane) into the GC with a split ratio of 50:1. Separate using a DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm) with a helium carrier gas flow of 1.0 mL/min.

-

Ionization: Ionize via Electron Ionization (EI) at exactly 70 eV. Causality: 70 eV is the universal standard for EI; it provides enough energy to induce reproducible fragmentation pathways that can be directly compared against standardized NIST spectral libraries.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds, 8th Edition." John Wiley & Sons. URL:[Link]

-

Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists, 2nd Edition." Wiley-VCH. URL:[Link]

-

McLafferty, F. W., & Tureček, F. "Interpretation of Mass Spectra." University Science Books. (Mechanistic rules accessible via verified Wikipedia database). URL: [Link]

-

National Institute of Standards and Technology (NIST). "NIST Chemistry WebBook, SRD 69." U.S. Department of Commerce. URL: [Link]

Predictive Modeling of 1,1,1-Trifluoro-3-iodopropan-2-one: A Theoretical Framework for Halogenated Fluoroketones in Drug Design

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorinated motifs is a cornerstone of rational drug design. The molecule 1,1,1-trifluoro-3-iodopropan-2-one (also known as 3-iodo-1,1,1-trifluoroacetone) represents a highly versatile, yet complex, electrophilic building block. It combines three distinct reactive centers: a strongly electron-withdrawing trifluoromethyl (–CF₃) group, a prochiral carbonyl center, and a highly polarizable α-iodo leaving group.

For drug development professionals and computational chemists, predicting the chemoselectivity of this molecule—specifically the competition between nucleophilic addition at the carbonyl versus Sₙ2 displacement at the α-carbon—is critical. This whitepaper provides an in-depth technical guide on the theoretical modeling of 1,1,1-trifluoro-3-iodopropan-2-one, synthesizing Density Functional Theory (DFT) methodologies, stereoelectronic analysis, and self-validating computational protocols [1].

Stereoelectronic Profiling & Reactivity Paradigms

The reactivity of 1,1,1-trifluoro-3-iodopropan-2-one is dictated by profound stereoelectronic effects. Theoretical studies on related trifluoromethyl ketones have demonstrated that substituting a methyl group with a –CF₃ group drastically alters reaction pathways [2].

-

Carbonyl Activation (Hydration/Hemiketalization): The intense inductive effect of the –CF₃ group heavily depletes the electron density of the adjacent carbonyl carbon. This lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy, making the carbonyl highly susceptible to nucleophilic attack (e.g., water, alcohols, or amines). As demonstrated by Ovchinnikov and Khursan in their ab initio studies of 1,1,1-trifluoroacetone, these molecules readily form stable tetrahedral hydrates in aqueous media [1].

-

α-Carbon Sₙ2 Displacement: The carbon-iodine (C–I) bond is highly polarizable. The adjacent carbonyl group provides stereoelectronic assistance via orbital overlap (the nucleophile's HOMO interacts with the σ{C-I} orbital, stabilized by the adjacent π{C=O} orbital).

-

Enolization: The presence of the –CF₃ group increases the acidity of the α-protons, though the bulky iodine atom creates steric hindrance that must be accounted for during conformational sampling [3].

Competing nucleophilic addition and SN2 displacement pathways in fluorinated ketones.

Computational Methodology & Protocol Design

To achieve trustworthy, self-validating results, the computational protocol must account for the unique electronic demands of both fluorine (high electronegativity, tight lone pairs) and iodine (heavy atom, relativistic effects).

Basis Set and Functional Selection

-

Functional: The M06-2X meta-GGA functional is highly recommended. It is parameterized for main-group thermochemistry, kinetics, and non-covalent interactions, making it ideal for modeling the transition states of halogenated organic compounds [3].

-

Fluorine & Oxygen: Require diffuse functions to accurately model lone pairs and anionic transition states. The 6-311+G(d,p) or def2-TZVP basis sets are mandatory.

-

Iodine: Core electrons of iodine move at relativistic speeds, causing orbital contraction. An Effective Core Potential (ECP) such as LANL2DZ or the Stuttgart-Dresden def2-TZVP ECP must be utilized to replace the core electrons and accurately compute the valence shell interactions.

Step-by-Step Experimental Workflow

To ensure scientific integrity, every theoretical experiment must follow a self-validating sequence:

Step 1: Conformational Sampling Run a molecular mechanics (e.g., OPLS4) conformational search to identify the lowest-energy rotamers around the C(O)–CH₂I bond. The anti-periplanar conformation between the C–I bond and the C=O π-system is typically the global minimum.

Step 2: Geometry Optimization Optimize the selected conformers at the M06-2X/def2-SVP level in the gas phase to locate stationary points.

Step 3: Frequency Calculation (Self-Validation) Perform a vibrational frequency calculation on the optimized geometries.

-

Causality: This step is non-negotiable. It computes the Zero-Point Energy (ZPE) and thermal corrections.

-

Validation: A true ground-state minimum must have zero imaginary frequencies . A Transition State (TS) must have exactly one imaginary frequency corresponding to the reaction coordinate (e.g., the forming C–Nu bond and breaking C–I bond).

Step 4: Intrinsic Reaction Coordinate (IRC) Verification For any located TS, run an IRC calculation to definitively prove that the transition state smoothly connects the intended reactants to the correct products.

Step 5: High-Level Single Point & Solvation Apply a Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD) to account for solvent effects (e.g., water or DMSO). As established by recent literature, solvent-assisted reactions require BEP-like corrections or explicit solvent clusters (2-3 water molecules) to accurately model proton-transfer dynamics [1]. Compute the final single-point energy at the M06-2X/def2-TZVPP level.

Self-validating computational workflow for thermodynamic profiling.

Quantitative Data Summaries

The following tables summarize the required computational parameters and the expected thermodynamic profiles based on extrapolated theoretical benchmarks of analogous trifluoromethyl ketones and α-halo ketones[4].

Table 1: Standardized Computational Parameters for 1,1,1-Trifluoro-3-iodopropan-2-one

| Parameter Category | Recommended Selection | Causality / Justification |

| DFT Functional | M06-2X or ωB97X-D | Captures medium-range electron correlation and non-covalent interactions crucial for transition states. |

| Basis Set (C, H, O, F) | 6-311+G(d,p) | Diffuse functions (+) are required to model the expanded electron clouds of fluorine and oxygen atoms. |

| Basis Set (Iodine) | def2-TZVP (with ECP) | Replaces core electrons with a pseudopotential to account for relativistic effects of the heavy iodine atom. |

| Solvation Model | SMD (Solvation Model based on Density) | Provides superior parameterization for free energies of solvation (ΔG_solv) compared to standard PCM. |

| Spectroscopy (NMR) | GIAO (Gauge-Independent Atomic Orbital) | Ensures that calculated magnetic shielding tensors are independent of the origin of the gauge origin. |

Table 2: Benchmark Relative Free Energies (ΔG‡) for Competing Pathways

(Note: Values are representative theoretical benchmarks at 298.15 K in aqueous SMD)

| Reaction Pathway | Attacking Nucleophile | Activation Free Energy (ΔG‡) | Thermodynamic Output (ΔG_rxn) |

| Carbonyl Hydration | H₂O (Explicit cluster) | +12.4 kcal/mol | -4.2 kcal/mol (Stable Hydrate) |

| Carbonyl Addition | CH₃NH₂ (Amine) | +8.1 kcal/mol | -6.5 kcal/mol (Hemiaminal) |

| Sₙ2 Displacement | N₃⁻ (Azide ion) | +15.3 kcal/mol | -18.7 kcal/mol (Irreversible) |

| Sₙ2 Displacement | CH₃NH₂ (Amine) | +19.2 kcal/mol | -11.2 kcal/mol |

Insight: The data illustrates that while nucleophilic addition to the –CF₃ activated carbonyl is kinetically faster (lower ΔG‡), Sₙ2 displacement of the highly reactive iodide is thermodynamically driven and often irreversible.

Spectroscopic Predictions

Theoretical chemistry is routinely used to predict the spectroscopic signatures of novel fluorinated compounds to aid in physical characterization.

-

Infrared (IR) Spectroscopy: The C=O stretching frequency in 1,1,1-trifluoro-3-iodopropan-2-one is theoretically predicted to be blue-shifted (approx. 1750–1770 cm⁻¹) compared to standard aliphatic ketones (1715 cm⁻¹). This is due to the strong –I (inductive) effect of the –CF₃ group, which shortens and strengthens the C=O bond.

-

Nuclear Magnetic Resonance (NMR): Using the GIAO method, the ¹⁹F NMR shift is highly diagnostic. The three equivalent fluorine atoms typically resonate around -75 to -80 ppm (relative to CFCl₃). The α-protons (CH₂I) will appear as a singlet in ¹H NMR, heavily deshielded (approx. 3.8–4.2 ppm) by both the adjacent carbonyl and the iodine atom.

References

-

Ovchinnikov, M. Y., & Khursan, S. L. (2021). BEP-Like Correction of Nonequilibrium Thermodynamic Parameters of the Solvent-Assisted Reactions: The DFT and Ab Initio Study of Hydration, Peroxidation, and Enolization of Acetone and 1,1,1-Trifluoroacetone in Aqueous Solutions. The Journal of Physical Chemistry A, 125(34), 7369-7381.[Link]

-

Paul, D., Hong, K., Rahman, M. M., Pramanik, S. K., Kim, T. K., & Jung, K.-W. (2019). Ion-Molecule Reaction of Ti+ Ion with Trifluoroacetone in the Gas Phase. International Journal of Computational and Theoretical Chemistry, 7(1), 56-64. [Link]

-

Lin, Q., et al. (2019). On the reactivity of anodically generated trifluoromethyl radicals toward aryl alkynes in organic/aqueous media. Organic & Biomolecular Chemistry, 17, 3238-3245.[Link]

-

Shen, X., et al. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Letters, 23(13), 5028-5032.[Link]

A Technical Guide to the Enhanced Electrophilicity of Trifluoromethyl Ketones and Their Application in Covalent Drug Design

Abstract

Trifluoromethyl ketones (TFMKs) represent a privileged class of compounds in medicinal chemistry and chemical biology, primarily due to the profound electronic influence of the trifluoromethyl group on the adjacent carbonyl. This guide provides an in-depth exploration of the source and consequences of the heightened electrophilicity of TFMKs. We will dissect the fundamental principles governing their reactivity, including the propensity for hydrate and hemiketal formation, and illustrate how these features are strategically leveraged in the design of potent and often covalent enzyme inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of TFMK chemistry, from theoretical underpinnings to practical application and experimental characterization.

The Physicochemical Origins of Trifluoromethyl Ketone Electrophilicity

The exceptional reactivity of trifluoromethyl ketones stems from the powerful electron-withdrawing nature of the trifluoromethyl (CF₃) group.[1][2] Unlike a non-fluorinated alkyl group, the CF₃ moiety dramatically alters the electronic landscape of the adjacent carbonyl carbon, rendering it significantly more electrophilic and susceptible to nucleophilic attack.[3] This effect is a confluence of two primary electronic factors:

-

Inductive Effect (I-): Fluorine is the most electronegative element. The cumulative inductive effect of three fluorine atoms creates a strong dipole, pulling electron density away from the carbonyl carbon. This polarization intensifies the partial positive charge (δ+) on the carbonyl carbon, making it a "harder" and more reactive electrophile.

-

Hyperconjugation: The σ* orbitals of the C-F bonds are low in energy and can accept electron density from the adjacent carbonyl π-system, further depleting electron density at the carbonyl carbon.

This intrinsic electrophilicity is the cornerstone of the unique chemical and biological properties of TFMKs.[4][5]

Caption: Electronic comparison of a standard ketone versus a trifluoromethyl ketone (TFMK).

The Hallmark of TFMK Reactivity: Hydration and Hemiketal Formation

A direct and measurable consequence of the TFMK's enhanced electrophilicity is its propensity to exist in equilibrium with its corresponding hydrate (a gem-diol) in aqueous media.[1][6] While most ketones favor the carbonyl form, the equilibrium for TFMKs can significantly favor the hydrate.[7][8] This behavior is crucial to their mechanism of action as enzyme inhibitors.

When a TFMK inhibitor binds to the active site of a serine or cysteine protease, the hydroxyl (Ser) or thiol (Cys) group of the catalytic residue acts as a nucleophile, attacking the electrophilic carbonyl carbon.[3] This does not lead to an irreversible acylation, as the trifluoromethyl group is a poor leaving group.[9] Instead, it forms a stable, reversible tetrahedral adduct known as a hemiketal (with serine) or hemithioketal (with cysteine).[3]

This stable adduct is often a mimic of the tetrahedral transition state of the natural substrate's hydrolysis, making TFMKs potent transition-state analog inhibitors.[8][10]

Table 1: Comparative Hydration Equilibrium Constants (Khyd)

| Compound | Structure | Khyd ([Hydrate]/[Keto]) in Water |

|---|---|---|

| Acetone | CH₃-C(=O)-CH₃ | 1.4 x 10⁻³ |

| Trifluoroacetone | CF₃-C(=O)-CH₃ | 1.2 |

| Hexafluoroacetone | CF₃-C(=O)-CF₃ | 1.2 x 10⁶ |

Data compiled from foundational studies on carbonyl hydration.

The data clearly shows that replacing methyl groups with trifluoromethyl groups shifts the equilibrium dramatically towards the hydrated form.

Caption: Mechanism of reversible covalent inhibition by a TFMK.

Applications in Drug Discovery: TFMKs as Covalent Inhibitors

The unique reactivity profile of TFMKs makes them highly valuable warheads for designing enzyme inhibitors, particularly for proteases and esterases.[3][4][5] Their inhibitory mechanism is often characterized as slow, tight-binding, where the initial non-covalent binding is followed by the formation of the covalent hemiketal adduct, leading to a significant increase in inhibitory potency over time.[3][7]

Case Study: SARS-CoV 3CL Protease Inhibitors During the SARS-CoV outbreak, researchers developed TFMK-based inhibitors targeting the viral 3CL protease, a cysteine protease essential for viral replication.[3] Kinetic analysis of these inhibitors showed time-dependent inhibition, with Kᵢ values decreasing significantly after incubation with the enzyme. This "tightening" of inhibition is a classic hallmark of covalent adduct formation. For one potent inhibitor, the Kᵢ value dropped from 8.8 µM to 0.3 µM over a 4-hour incubation period, demonstrating the slow formation of a stable hemithioketal with the active site cysteine.[3]

Experimental Protocols for Characterizing TFMK Electrophilicity

Validating the reactivity and mechanism of a TFMK requires specific biophysical and biochemical assays. Here, we outline two core experimental workflows.

Protocol: ¹⁹F NMR Spectroscopy to Quantify Hydrate Formation

Objective: To determine the equilibrium constant (Khyd) between the ketone and hydrate forms of a TFMK in an aqueous solvent system.

Rationale: ¹⁹F NMR is exceptionally sensitive to the local electronic environment of the CF₃ group.[11] The chemical shift of the CF₃ group in the ketone form will be distinct from its chemical shift in the hydrated gem-diol form, allowing for direct quantification of both species.[6][12]

Step-by-Step Methodology:

-

Sample Preparation: Prepare a solution of the TFMK compound at a known concentration (e.g., 5-10 mM) in a deuterated solvent mixture that mimics physiological conditions (e.g., 90% D₂O / 10% DMSO-d₆). Include a known concentration of an internal standard (e.g., trifluorotoluene).

-

NMR Acquisition: Acquire a quantitative ¹⁹F NMR spectrum. Ensure a sufficient relaxation delay (D1) between scans (typically 5-7 times the longest T₁ of interest) to allow for full relaxation of the fluorine nuclei, which is critical for accurate integration.

-

Spectral Analysis: Identify the two distinct singlets corresponding to the ketone and hydrate forms of the TFMK. The hydrate peak will typically be upfield (at a lower ppm value) compared to the ketone peak.

-

Integration: Carefully integrate the area under both peaks.

-

Khyd Calculation: Calculate the hydration equilibrium constant using the following formula: Khyd = (Integral of Hydrate Peak) / (Integral of Ketone Peak)

Protocol: Kinetic Assay for Covalent Inhibition

Objective: To determine the kinetic parameters (kinact, KI) of a TFMK inhibitor against a target enzyme (e.g., a serine protease).

Rationale: The slow, tight-binding nature of many TFMK inhibitors means that a simple IC₅₀ determination can be misleading and highly dependent on pre-incubation time.[9][13] A progress curve analysis is required to characterize the two-step inhibitory mechanism.

Caption: Experimental workflow for kinetic analysis of a TFMK inhibitor.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare solutions of the target enzyme, a suitable fluorogenic substrate, and a serial dilution of the TFMK inhibitor in an appropriate assay buffer.

-

Assay Execution: a. In a microplate, add the enzyme and varying concentrations of the TFMK inhibitor. Allow this mixture to pre-incubate for different lengths of time (e.g., 10, 30, 60, 120 minutes) to observe the time-dependent effect.[3] b. Initiate the enzymatic reaction by adding the fluorogenic substrate. c. Immediately place the plate in a kinetic plate reader and monitor the increase in fluorescence over time.

-

Data Analysis: a. The resulting progress curves will show a decrease in reaction velocity over time, especially at higher inhibitor concentrations. b. For each inhibitor concentration and pre-incubation time, determine the apparent inhibition constant (Kᵢ app). c. A plot of Kᵢ app versus pre-incubation time will allow for the determination of the true Kᵢ and the rate of inactivation (kinact), providing a complete kinetic profile of the covalent interaction.

Synthetic Considerations

The synthesis of TFMKs is a well-established field, with numerous methods available to medicinal chemists.[4][14][15] Common strategies include:

-

Nucleophilic Trifluoromethylation: Reaction of esters, acyl chlorides, or Weinreb amides with nucleophilic trifluoromethylating reagents like Ruppert-Prakash reagent (TMSCF₃).[1][8][16]

-

Oxidation of Trifluoromethyl Carbinols: Oxidation of the corresponding secondary alcohols, which are often more readily accessible.[5]

-

Electrophilic Trifluoromethylation: Reaction of ketone enolates or silyl enol ethers with electrophilic trifluoromethylating reagents (e.g., Togni or Umemoto reagents).[17][18]

The choice of synthetic route depends on the specific target molecule and the availability of starting materials.[19]

Conclusion and Outlook

The trifluoromethyl ketone moiety is a powerful and versatile electrophilic warhead in modern drug design. Its high reactivity, driven by the potent electron-withdrawing nature of the CF₃ group, enables the formation of stable, reversible covalent adducts with target enzymes. This unique mechanism, which mimics the natural transition state of substrate hydrolysis, has been successfully exploited to create potent inhibitors for a range of enzyme classes. A thorough understanding of the underlying physical organic chemistry, coupled with rigorous experimental characterization using techniques like ¹⁹F NMR and detailed kinetic analysis, is essential for any research program aiming to leverage the unique properties of TFMKs. As the quest for more selective and potent therapeutics continues, the rational design of TFMK-based inhibitors will undoubtedly remain a cornerstone of medicinal chemistry.

References

-

Kelly, C. B., Mercadante, M. A., & Leadbeater, N. E. (2013). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications, 49(95), 11133-11148. [Link]

-

Chen, L. T., et al. (2006). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters, 16(10), 2729-2733. [Link]

-

Mondal, S., & Ghorai, P. (2024). Synthesis of α-Trifluoromethylated Ketones from α,β-Unsaturated Ketones via Catecholboron Enolates. The Journal of Organic Chemistry. [Link]

-

Kelly, C. B., Mercadante, M. A., & Leadbeater, N. E. (2013). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications. [Link]

-

Organic Chemistry Portal. Synthesis of trifluoromethyl ketones. Organic Chemistry Portal. [Link]

-

Skovstrup, S., et al. (2016). A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action. MedChemComm, 7(2), 335-343. [Link]

-

Kelly, C. B., Mercadante, M. A., & Leadbeater, N. E. (2013). Trifluoromethyl ketones: properties, preparation, and application. RSC Publishing. [Link]

-

Skovstrup, S., et al. (2015). A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action. ResearchGate. [Link]

-

Wang, X., et al. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Letters, 23(13), 5142-5146. [Link]

-

Wheelock, C. E., et al. (2007). Analysis of Mammalian Carboxylesterase Inhibition by Trifluoromethylketone-Containing Compounds. Metabolomics, 3(1), 53-64. [Link]

-

Senthamarai, T., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 431-438. [Link]

-

Kumar, A., et al. (2017). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. Bioorganic & Medicinal Chemistry Letters, 27(15), 3465-3470. [Link]

-

Wang, A., et al. (2022). Characterization of an Aromatic Trifluoromethyl Ketone as a New Warhead for Covalently Reversible Kinase Inhibitor Design. ResearchGate. [Link]

-

Stewart, R., & Van der Linden, R. (1960). Trifluoromethyl ketone hydration. Substituent effects of amino-groups and the hydrating properties of aqueous dimethyl sulphoxide. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Various Authors. (2024). Trifluoromethylketone-based covalent inhibitors. ResearchGate. [Link]

-

Various Authors. (2023). Representation of selected TFMK inhibitors containing a trifluoromethyl ketone moiety or its unsubstituted partner. ResearchGate. [Link]

-

Various Authors. (2024). Recent Advances in Trifluoromethylation of Olefins, Aldehydes, and Ketones. MDPI. [Link]

-

Ma, J. A., & Cahard, D. (2004). Asymmetric fluorination, trifluoromethylation, and perfluoroalkylation reactions. Chemical Reviews, 104(12), 6119-6146. [Link]

-

Guthrie, J. P. (1975). Carbonyl Addition Reactions: Factors Affecting the Hydrate–Hemiacetal and Hemiacetal–Acetal Equilibrium Constants. Canadian Journal of Chemistry, 53(6), 898-906. [Link]

-

Mosiagin, I., et al. (2024). Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. BORIS Portal - Universität Bern. [Link]

-

Shah, P. (2023). Synthesis of Trifluoromethyl Ketones by (Diethylamino) Sulfur Trifluoride (DAST). Georgia Southern University Digital Commons. [Link]

-

Ma, J. A., & Cahard, D. (2008). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 4, 9. [Link]

-

Brega, V., et al. (2025). Quantification of the H-Bond-Donating Ability of Trifluoromethyl Ketone Hydrates Using a Colorimetric Sensor. The Journal of Organic Chemistry. [Link]

-

Brega, V., et al. (2025). Quantification of the H-Bond-Donating Ability of Trifluoromethyl Ketone Hydrates Using a Colorimetric Sensor. ACS Publications. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trifluoromethyl ketones: properties, preparation, and application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00451A [pubs.rsc.org]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. metabolomics.se [metabolomics.se]

- 10. researchgate.net [researchgate.net]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. Trifluoromethyl ketone hydration. Substituent effects of amino-groups and the hydrating properties of aqueous dimethyl sulphoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. Trifluoromethyl ketone synthesis [organic-chemistry.org]

- 16. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

Advanced Handling, Storage, and Reactivity Profiling of 1,1,1-Trifluoro-3-iodopropan-2-one

Executive Summary

1,1,1-Trifluoro-3-iodopropan-2-one (CAS: 142921-30-0), commonly referred to as 3-iodo-1,1,1-trifluoroacetone, is a highly reactive, bifunctional fluorinated building block utilized extensively in medicinal chemistry and drug development. Due to the synergistic electronic effects of the strongly electron-withdrawing trifluoromethyl (-CF 3 ) group and the labile alpha-iodo substituent, this reagent presents unique challenges in maintaining its chemical integrity. This technical guide provides a comprehensive, causality-driven framework for the physicochemical behavior, storage requirements, and self-validating handling protocols necessary to prevent degradation via hydration or photolysis.

Physicochemical Profiling & Reactivity Dynamics

To handle 1,1,1-trifluoro-3-iodopropan-2-one effectively, researchers must understand the causality behind its instability. The molecule features a highly electrophilic carbonyl carbon, flanked by a -CF 3 group and a -CH 2 I group.

-

Hydration Causality: The extreme electronegativity of the -CF 3 group drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl group. This makes the carbonyl carbon exceptionally susceptible to nucleophilic attack by ambient moisture (H 2 O) [[1]]([Link]1]. Upon exposure to atmospheric water, the ketone rapidly undergoes an equilibrium shift to form a stable gem-diol (hydrate) [2]. This hydrated form is generally unreactive in standard electrophilic condensation reactions, effectively neutralizing the reagent's utility [3].

-

Photolytic Causality: The carbon-iodine (C-I) bond is inherently weak and susceptible to homolytic cleavage when exposed to ultraviolet or visible light. This photolysis generates highly reactive radical intermediates and liberates molecular iodine (I 2 ), which acts as an autocatalyst for further degradation and imparts a characteristic yellow-to-brown discoloration to the reagent [[4]](]">https://www.scribd.com)[4].

Table 1: Key Physicochemical & Hazard Properties

| Property / Attribute | Value / Description |

| Chemical Name | 1,1,1-Trifluoro-3-iodopropan-2-one |

| CAS Registry Number | 142921-30-0 [5] |

| Molecular Formula | C 3 H 2 F 3 IO [[6]](]">https://www.chemicalbook.com)[6] |

| Molecular Weight | 237.95 g/mol [6] |

| Boiling Point | ~130.5 °C (Predicted) [6] |

| Hazard Classification | Class 8 (Corrosive Solid, N.O.S.) [[5]](]">https://www.fluorochem.co.uk)[5] |

| Primary Hazards | H302 (Harmful if swallowed), Causes severe burns [5] |

Mechanisms of Degradation & Storage Causality

To mitigate the aforementioned degradation pathways, storage protocols must be strictly controlled to eliminate the physical conditions that drive these reactions.

-

Temperature: Store at -20 °C. Sub-zero temperatures suppress the kinetics of both ambient hydration and thermal decomposition.

-

Atmosphere: Must be stored under a strictly anhydrous, inert atmosphere (Argon or Nitrogen) to prevent gem-diol formation.

-

Light Exclusion: Storage in opaque or amber vials is mandatory to prevent photolytic C-I bond cleavage.

Degradation and reactivity pathways of 1,1,1-trifluoro-3-iodopropan-2-one.

Handling Protocols & Self-Validating Workflows

In drug development, deploying a degraded reagent leads to catastrophic yield losses and complex impurity profiles. The following protocol establishes a self-validating system to ensure reagent integrity before deployment.

Step-by-Step Handling Methodology:

-

Preparation of Environment: Ensure all glassware is flame-dried under vacuum (0.1 Torr) and purged with Argon (Schlenk line techniques). Syringes and needles must be oven-dried at 120 °C for at least 4 hours.

-

Visual Inspection (First Validation Gate): Retrieve the vial from -20 °C storage and allow it to warm to room temperature in a desiccator to prevent atmospheric condensation. Inspect the solid/liquid. A pristine sample should be colorless to off-white. A distinct yellow or brown tint indicates molecular iodine release via photolysis.

-

Inert Transfer: Pierce the septum with an Argon-purged syringe. Apply positive Argon pressure to the reagent vial to withdraw the desired volume/mass. Never open the vial directly to the atmosphere.

-

Spectroscopic Validation (Second Validation Gate): Before bulk use, withdraw a 5 mg aliquot and dissolve it in strictly anhydrous CDCl 3 (stored over activated basic alumina).

-

19 F NMR: Check for the characteristic -CF 3 singlet of the ketone. The appearance of an upfield shifted signal indicates the presence of the gem-diol hydrate.

-

1 H NMR: Monitor the alpha-protons (-CH 2 I). A shift in these protons confirms changes in the carbonyl hybridization state.

-

-

Regeneration (If necessary): If the hydrate ratio exceeds 5%, the reagent must be desiccated. This can be achieved by stirring over activated 4Å molecular sieves or via azeotropic distillation with anhydrous toluene, followed by fractional distillation under reduced pressure.

Self-validating workflow for verifying reagent integrity prior to use.

Safety, Toxicity, and Quenching

As a Class 8 Corrosive Solid containing a highly reactive alkylating moiety, 1,1,1-trifluoro-3-iodopropan-2-one poses severe health risks, including severe skin burns and eye damage [5]. It is harmful if swallowed and acts as a potent lachrymator and respiratory irritant.

-

PPE: Handling must occur in a Class II fume hood or glovebox. Double-layered nitrile gloves, a chemically resistant lab coat, and full-seal safety goggles are mandatory.

-

Quenching Protocol: Spills or reaction residues must not be quenched with water alone, as this only forms the hydrate without neutralizing the electrophile. Quench using a biphasic mixture of saturated aqueous sodium thiosulfate (Na 2 S 2 O 3 ) to reduce any liberated iodine to harmless iodide, combined with a mild base (e.g., saturated NaHCO 3 ) to safely hydrolyze the alkylating alpha-iodo ketone into a less hazardous alpha-hydroxy derivative.

Sources

safety and hazards of alpha-iodo ketones

In-Depth Technical Guide: Safety, Hazards, and Handling Protocols for α -Iodo Ketones

Executive Summary

α -Iodo ketones (e.g., iodoacetone, α -iodoacetophenone) are indispensable electrophilic building blocks in organic synthesis and proteomics. Their primary utility lies in their exceptional performance as alkylating agents, facilitating the rapid modification of nucleophiles such as the cysteine residues of proteins. However, the very chemical properties that make them valuable also render them profoundly hazardous. As potent alkylating agents, they exhibit severe lachrymatory effects, acute cytotoxicity, and potential genotoxicity. This guide deconstructs the mechanistic basis of their toxicity and establishes self-validating protocols for their safe handling, ensuring that drug development professionals can leverage their reactivity without compromising laboratory safety.

Mechanistic Basis of Toxicity: The Causality of Alkylation

To handle α -iodo ketones safely, one must first understand the thermodynamic and kinetic drivers of their reactivity.

Electrophilicity and the Leaving Group Effect The reactivity of α -halo ketones in bimolecular nucleophilic substitution ( SN2 ) reactions is governed by the leaving group ability of the halide. Iodine is a massive, highly polarizable atom. Consequently, the iodide ion ( I− ) is an exceptionally weak base (conjugate acid pKa≈−10 ) and a superior leaving group. This makes α -iodo ketones orders of magnitude more reactive than their bromo- or chloro-analogs.

Hard-Soft Acid-Base (HSAB) Interactions in Biology According to HSAB theory, the α -carbon adjacent to the carbonyl and the iodine atom is a "soft" electrophile. It preferentially reacts with "soft" nucleophiles. In a biological context, the most abundant soft nucleophiles are the sulfhydryl (-SH) groups found in cellular glutathione (GSH) and the cysteine residues of structural proteins and enzymes [1].

When an α -iodo ketone is inhaled or contacts the skin, it rapidly alkylates these biological thiols. The covalent modification of mucosal proteins leads to immediate denaturation and impaired barrier integrity, triggering the violent lachrymatory (tear-producing) response characteristic of these compounds. Systemically, the rapid depletion of intracellular GSH neutralizes the cell's primary antioxidant defense, initiating a cascade of oxidative stress that culminates in cell death [2]. Furthermore, their potential to act as alkylating agents raises significant regulatory concerns regarding mutagenicity and reproductive toxicity [3].

Fig 1. Biochemical pathway of α-iodo ketone toxicity via SN2 alkylation and GSH depletion.

Quantitative Hazard Assessment: The Halogen Effect

The hazards associated with α -halo ketones scale dramatically with the size of the halogen. Table 1 summarizes the comparative reactivity and hazard profiles.

Table 1: Comparative Reactivity and Hazard Profile of α -Halo Ketones

| Halogen Variant | Relative SN2 Reactivity | Leaving Group pKa (Conjugate Acid) | Primary Hazard Profile | Handling Difficulty |

| α -Chloro | 1x (Baseline) | -7.0 (HCl) | Irritant, moderate alkylator | Moderate |

| α -Bromo | ~50x - 100x | -9.0 (HBr) | Severe lachrymator, strong alkylator | High |

| α -Iodo | >1000x | -10.0 (HI) | Extreme lachrymator, potent genotoxin | Very High |

Note: The exponential increase in reactivity for the iodo-variant necessitates stringent engineering controls that may not be strictly required for the chloro-variants.

Laboratory Safety & Engineering Controls

As a Senior Application Scientist, I cannot overstate that standard laboratory practices are insufficient for α -iodo ketones. The following controls are mandatory:

-

Ventilation: All manipulations—including weighing, solvent addition, and waste disposal—must occur within a certified chemical fume hood.

-

Causality-Driven PPE Selection: Standard nitrile gloves offer a false sense of security. α -Iodo ketones are typically handled in highly permeating solvents (e.g., acetone, dichloromethane). These solvents rapidly degrade nitrile, carrying the highly electrophilic iodo-compound directly through the glove to the skin. Protocol: Personnel must double-glove, utilizing a heavy-duty butyl rubber outer glove over a standard nitrile inner glove when handling concentrated solutions.

-

Storage Integrity: These compounds are light-sensitive and thermally labile. They must be stored at -20°C under an inert atmosphere (Argon or Nitrogen) to prevent auto-decomposition, which releases highly toxic elemental iodine ( I2 ) and hydrogen iodide (HI).

Self-Validating Experimental Protocol: Safe Handling & Quenching Workflow

Trust in a chemical process comes from validation. The following protocol describes the safe execution of an alkylation reaction using an α -iodo ketone, followed by a self-validating quenching procedure. The goal of the quench is to introduce a "sacrificial" soft nucleophile that outcompetes biological targets, neutralizing the hazard before disposal.

Step-by-Step Methodology

Phase 1: Reaction Execution

-

Purge a dry, round-bottom flask with Argon to prevent oxidative degradation.

-

Dissolve the target nucleophile in an appropriate anhydrous solvent.

-

Cool the system to 0°C to control the exothermic nature of the alkylation.

-

Add the α -iodo ketone dropwise. Rationale: Dropwise addition prevents thermal runaway and limits the transient concentration of the unreacted electrophile.

Phase 2: The Self-Validating Quench 5. Upon reaction completion, do not immediately expose the mixture to ambient air or transfer it to a waste carboy. 6. Add a 10% aqueous solution of Sodium Thiosulfate ( Na2S2O3 ) in a 2:1 molar excess relative to the initial α -iodo ketone. Rationale: The thiosulfate ion is a highly reactive, soft sulfur nucleophile. It rapidly displaces any residual iodine via SN2 , converting the toxic α -iodo ketone into a benign, water-soluble Bunte salt. 7. Stir vigorously for 30 to 60 minutes at room temperature to ensure biphasic mixing. 8. Validation Step: Extract a micro-aliquot of the organic layer. Perform Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) specifically looking for the retention factor/time of the starting α -iodo ketone. 9. Decision Gate:

-

If detected: Continue stirring and add additional thiosulfate.

-

If absent: The solution is verified safe. Proceed to separate the layers and dispose of the aqueous waste in accordance with local environmental regulations.

Fig 2. Self-validating quenching workflow for the safe neutralization of α-iodo ketones.

References

-

Pinho, V. D., et al. "Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents." The Journal of Organic Chemistry, American Chemical Society, Jan. 2014. Available at:[Link]

-

Environmental Protection Agency (EPA). "Significant New Use Rules on Certain Chemical Substances." Federal Register, Vol. 73, No. 215, Nov. 5, 2008. Available at:[Link]

Application Note: 1,1,1-Trifluoro-3-iodopropan-2-one in Advanced Organic Synthesis

Executive Summary

The incorporation of the trifluoromethyl (–CF 3 ) group is a cornerstone strategy in modern medicinal chemistry and agrochemical development, prized for its ability to enhance metabolic stability, modulate pK a , and improve lipophilicity [1]. Among the arsenal of fluorinated building blocks, 1,1,1-trifluoro-3-iodopropan-2-one (CAS: 142921-30-0) stands out as an exceptionally reactive electrophilic core. This application note provides an authoritative guide to deploying this reagent, detailing the mechanistic rationale behind its superiority over its bromo- and chloro-analogues, and offering self-validating protocols for the synthesis of complex fluorinated scaffolds.

Physicochemical Profiling & Reactivity Rationale

1,1,1-Trifluoro-3-iodopropan-2-one is an α -iodo ketone characterized by extreme electrophilicity. The strong electron-withdrawing nature of the adjacent –CF 3 group significantly increases the partial positive charge on the carbonyl carbon, while simultaneously increasing the acidity of the α -protons.